
4-(2,2-Dibutoxypropyl)-1-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dibutoxypropyl)-1-methoxy-2-methylbenzene is an organic compound with a complex structure that includes aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxypropyl)-1-methoxy-2-methylbenzene typically involves the reaction of 1-methoxy-2-methylbenzene with 2,2-dibutoxypropane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is essential to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dibutoxypropyl)-1-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids as catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
Applications De Recherche Scientifique
4-(2,2-Dibutoxypropyl)-1-methoxy-2-methylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2,2-Dibutoxypropyl)-1-methoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: Similar in structure but with different substituents on the aromatic ring.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Contains tert-butyl groups but has a bipyridyl structure.
Uniqueness
4-(2,2-Dibutoxypropyl)-1-methoxy-2-methylbenzene is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
90177-00-7 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
4-(2,2-dibutoxypropyl)-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C19H32O3/c1-6-8-12-21-19(4,22-13-9-7-2)15-17-10-11-18(20-5)16(3)14-17/h10-11,14H,6-9,12-13,15H2,1-5H3 |
Clé InChI |
HHEFDKYLPABQQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(CC1=CC(=C(C=C1)OC)C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


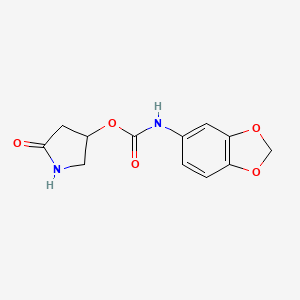
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
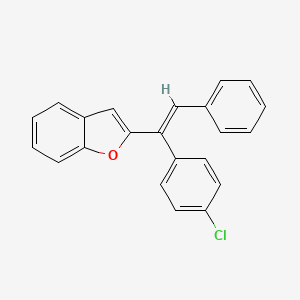
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
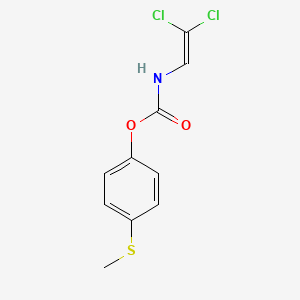
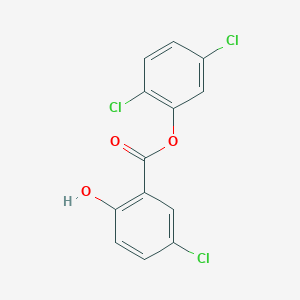
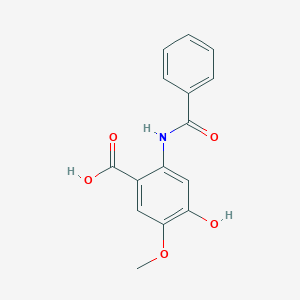
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
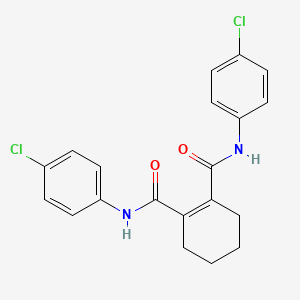
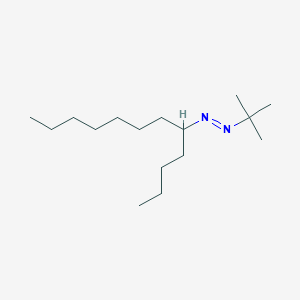
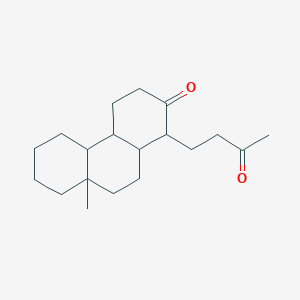
![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)

